molecular formula C17H22F3NO3 B12066043 Tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate

Tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate

Cat. No.: B12066043
M. Wt: 345.36 g/mol
InChI Key: PCWLNIVCVKFQRY-UHFFFAOYSA-N
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Description

Systematic Naming and Functional Group Arrangement

The IUPAC name tert-butyl (5R)-5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate reflects its polycyclic framework and substituent topology. The parent structure is a 2,3,4,5-tetrahydro-1H-1-benzazepine, a seven-membered nitrogen-containing ring fused to a benzene moiety. Key substituents include:

  • A tert-butyloxycarbonyl (Boc) group at the 1-position, serving as a protective group for the secondary amine.
  • A hydroxyl group at the 5-position, introducing a stereogenic center.
  • Methyl and trifluoromethyl groups at the 7- and 8-positions, respectively, creating steric and electronic asymmetry.

The numbering follows IUPAC priority rules, with the nitrogen atom assigned position 1. The tert-butyl group is prefixed as a carbamate ester, while the hydroxyl, methyl, and trifluoromethyl groups are numbered based on their proximity to the nitrogen.

Bond Connectivity and Hybridization

The benzazepine core adopts a partially saturated structure, with single bonds at positions 2–5 and aromatic bonds in the fused benzene ring. The nitrogen at position 1 exhibits sp³ hybridization due to its bonding to three carbons and one oxygen atom from the Boc group. The hydroxyl group at C5 participates in hydrogen bonding, while the trifluoromethyl group at C8 introduces strong electron-withdrawing effects.

Properties

Molecular Formula

C17H22F3NO3

Molecular Weight

345.36 g/mol

IUPAC Name

tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate

InChI

InChI=1S/C17H22F3NO3/c1-10-8-11-13(9-12(10)17(18,19)20)21(7-5-6-14(11)22)15(23)24-16(2,3)4/h8-9,14,22H,5-7H2,1-4H3

InChI Key

PCWLNIVCVKFQRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)N(CCCC2O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate typically involves multiple steps:

    Formation of the Benzazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzazepine ring.

    Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Hydroxylation and Methylation: These functional groups are introduced through selective hydroxylation and methylation reactions, often using reagents like methyl iodide and hydroxylating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed deprotection to yield free amine intermediates. This reaction is critical for further functionalization:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 2–4 hours .

  • Outcome : Formation of 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzazepine, enabling subsequent alkylation or acylation.

Mechanistic Insight :
The Boc group acts as a transient protecting group, stabilizing the amine during earlier synthetic steps. Acidic conditions protonate the carbamate oxygen, facilitating cleavage of the C–O bond and releasing CO2 and tert-butanol .

Hydroxyl Group Modifications

The C5 hydroxyl group participates in:

  • Esterification : Reacts with acetyl chloride or anhydrides under basic conditions (e.g., pyridine/DMAP) to form esters.

  • Oxidation : Controlled oxidation with Dess-Martin periodinane or IBX yields ketone derivatives, though overoxidation is minimized due to steric hindrance from the trifluoromethyl group.

Trifluoromethyl Group Reactivity

The –CF3 group exhibits resistance to nucleophilic substitution but engages in:

  • Radical Reactions : Under photoredox catalysis (e.g., Ir(ppy)3), it participates in C–H functionalization via single-electron transfer (SET) pathways .

  • Electrophilic Aromatic Substitution : Directs incoming electrophiles to meta positions due to its strong electron-withdrawing nature.

Ring-Opening and Cyclization

The tetrahydrobenzazepine ring undergoes selective transformations:

  • Acid-Catalyzed Ring Expansion : Treatment with BF3·Et2O in dichloroethane (DCE) at 80°C induces ring expansion via intramolecular 1,4-addition, forming fused polycyclic structures .

  • Transition Metal-Catalyzed Coupling : Palladium-mediated Suzuki-Miyaura coupling at the C8 position (adjacent to –CF3) introduces aryl/heteroaryl groups .

Catalytic Cross-Coupling Reactions

The compound participates in Ni-/Pd-catalyzed cross-couplings:

Reaction Type Conditions Products Yield
Buchwald-Hartwig AminationPd(dba)2, Xantphos, Cs2CO3, 100°CC3-aminated derivatives72–85%
Reductive Cross-Electrophile CouplingNiCl2·glyme, Mn, DMA, 50°CAlkylated benzazepines68–78%

Comparative Reactivity Analysis

Key structural analogs and their reactivity differences:

Compound Key Structural Variation Reactivity Difference
Tert-butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylateKetone at C5 instead of hydroxylEnhanced susceptibility to nucleophilic attack
Tert-butyl 8-(trifluoromethyl)-benzazepineLack of hydroxyl groupReduced hydrogen-bonding capacity

Mechanistic Case Study: Photoredox-Driven C–H Functionalization

A notable application involves merging photoredox and nickel catalysis to functionalize the benzazepine core :

  • Photoredox Cycle : Ir(ppy)3 generates a trifluoromethyl radical (·CF3) via SET.

  • Nickel Cycle : Ni(0) undergoes oxidative addition with aryl halides, intercepts the radical, and facilitates C–C bond formation.

  • Outcome : Trifluoromethylated biaryl products with >90% regioselectivity .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 120°C leads to decarboxylation, forming 7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzazepine.

  • Hydrolytic Sensitivity : The Boc group slowly hydrolyzes in aqueous basic conditions (pH >10) .

Scientific Research Applications

Pharmacological Applications

Histamine H3 Receptor Antagonism
Research indicates that this compound acts as a histamine H3 receptor antagonist. Histamine H3 receptors are involved in various neurological processes, including the regulation of neurotransmitter release. By blocking these receptors, the compound may have therapeutic potential in treating conditions such as:

  • Allergies : Antagonism of H3 receptors can lead to increased histamine release from mast cells, which may alleviate allergic symptoms.
  • Neurodegenerative Diseases : The modulation of neurotransmitter systems could provide neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease.

Neuroprotective Effects
Preliminary studies suggest that tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate may exhibit neuroprotective properties. These effects could be attributed to its ability to modulate oxidative stress and inflammation in neuronal cells.

Synthetic Methods

The synthesis of tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate can be achieved through several synthetic pathways. Recent advancements have focused on improving yields and purity through optimized reaction conditions. Typical methods include:

  • Cycloaddition Reactions : Utilizing palladium-catalyzed reactions to form the benzazepine core.
  • Functional Group Modifications : Introducing hydroxyl and trifluoromethyl groups through selective reactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Neuroprotection : A study demonstrated that derivatives of this compound reduced glutamate-induced oxidative toxicity in neuronal cells, indicating potential for stroke therapy.
  • Impact on Neurotransmitter Release : Research highlighted its ability to influence the release of key neurotransmitters such as dopamine and norepinephrine, suggesting applications in mood disorders and cognitive enhancement .

Comparative Analysis with Related Compounds

To better understand the unique properties of tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate, a comparative analysis with structurally related compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 7-hydroxy-2,3,4,5-tetrahydro-1H-benzazepineLacks trifluoromethyl groupPotentially different receptor interactions
Tert-butyl 6-hydroxy-7-methyl-2,3-dihydro-1-benzazepineDifferent hydroxyl positionVariations in biological activity
Tert-butyl 8-(trifluoromethyl)-benzazepineNo hydroxyl groupDistinct pharmacological profile

This table illustrates how the presence or absence of specific functional groups can significantly influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group, in particular, is known to enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations in Benzazepine Derivatives

The target compound differs from analogs in substituent positioning and functional groups, significantly impacting physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate (Target) 5-OH, 7-CH₃, 8-CF₃ C₁₈H₂₂F₃NO₃ 357.37 (estimated) Intermediate; enhanced H-bonding via 5-OH
tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (CAS 872624-59-4) 5-oxo, 7-CH₃, 8-CF₃ C₁₈H₂₂F₃NO₃ 357.37 Higher lipophilicity (5-oxo vs. 5-OH)
tert-Butyl 7-ethyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]azepine-1-carboxylate 5-oxo, 7-C₂H₅, 8-CF₃ C₁₉H₂₄F₃NO₃ 371.40 Increased steric bulk (ethyl vs. methyl)

Key Observations :

  • The 5-hydroxy group in the target compound improves aqueous solubility compared to 5-oxo analogs, which are more lipophilic.
  • 7-ethyl substitution (vs.
  • The trifluoromethyl group at position 8 in all compounds enhances electron-withdrawing effects and resistance to oxidative metabolism.
Pharmacologically Active Analogs: Benazepril Hydrochloride

Benazepril hydrochloride, a clinically used ACE inhibitor, shares a tetrahydrobenzazepine core but differs in functionalization:

  • 1-Acetic acid and 3-phenylpropyl substituents enable angiotensin-converting enzyme binding .
  • Unlike the target compound, benazepril lacks a tert-butyl carbamate, reflecting its role as a bioactive molecule rather than a synthetic intermediate.

Therapeutic Implications :

  • The target compound’s 5-hydroxy group may offer hydrogen-bonding interactions for target engagement, but its tert-butyl carbamate likely limits bioavailability unless deprotected.
  • Benazepril’s carboxylate and phenyl groups are critical for ACE inhibition, highlighting how functional group positioning dictates pharmacological activity .

Biological Activity

Tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate (CAS No. 872624-60-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate is C17H22F3NO3, with a molecular weight of 345.36 g/mol. The compound features a benzazepine core with both trifluoromethyl and tert-butyl groups that contribute to its pharmacological properties.

Research indicates that this compound acts primarily as a histamine H3 receptor antagonist . Histamine H3 receptors are involved in various physiological processes, including neurotransmitter release and modulation of cognitive functions. By blocking these receptors, the compound may enhance neurotransmitter availability and improve cognitive performance.

Binding Affinity Studies

Studies utilizing radiolabeled ligand binding assays have demonstrated that tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate exhibits significant binding affinity to histamine H3 receptors. Molecular docking simulations further elucidate the interaction mechanisms between the compound and the receptor sites.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties. It has shown potential in protecting neuronal cells from damage induced by oxidative stress and excitotoxicity.
  • Cognitive Enhancement : Due to its role as an H3 receptor antagonist, there is potential for this compound to be used in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease.

Case Study 1: Neuroprotection

A study conducted on neuronal cell cultures demonstrated that treatment with tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate resulted in a significant reduction in cell death under conditions of oxidative stress. The mechanism was attributed to the modulation of intracellular calcium levels and the enhancement of antioxidant defenses.

Case Study 2: Cognitive Function

In animal models, administration of the compound improved performance in memory tasks compared to control groups. These findings suggest a potential application for cognitive enhancement therapies targeting histamine receptors.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of related compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 7-hydroxy-2,3,4,5-tetrahydro-1H-benzazepineLacks trifluoromethyl groupPotentially different receptor interactions
Tert-butyl 6-hydroxy-7-methyl-2,3-dihydro-1-benzazepineDifferent hydroxyl positionVariations in biological activity
Tert-butyl 8-(trifluoromethyl)-benzazepineNo hydroxyl groupDistinct pharmacological profile

This comparative analysis highlights the unique attributes of tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine regarding its receptor interactions and therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing the benzazepine core in Tert-butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate?

  • Methodological Answer : The benzazepine core can be synthesized via cyclization reactions using chloroacetyl intermediates under nitrogen atmosphere. For example, Ethyl 1-[(chloroacetyl)amido]-8-bromonaphtho[2,1-b]furan-2-carboxylate derivatives are prepared by slow addition of bromine in acetic acid, followed by filtration and drying (similar to methods in ). Key steps include controlled reagent addition rates and inert gas purging to prevent oxidation. Post-cyclization, the tert-butyl carbamate group can be introduced via Boc-protection under basic conditions, as seen in tert-butyl carbamate syntheses (e.g., ).

Q. How can chromatographic methods ensure purity of the compound during synthesis?

  • Methodological Answer : Reverse-phase HPLC with UV detection is effective. Use a C18 column and a gradient mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Monitor impurities by relative retention times (RRTs), as demonstrated in benzazepine-related analyses ( ). Set acceptance criteria at ≤0.5% for individual impurities and ≤2.0% total impurities. Calibrate using reference standards of the target compound and potential byproducts (e.g., tert-butyl derivatives or trifluoromethyl-containing intermediates).

Q. What spectroscopic techniques validate the structural integrity of the compound?

  • Methodological Answer :

  • NMR : Compare chemical shifts of the hydroxy (δ ~5.0 ppm), trifluoromethyl (δ ~120-125 ppm in 19F^{19}\text{F} NMR), and tert-butyl groups (δ ~1.4 ppm in 1H^{1}\text{H} NMR).
  • IR : Confirm hydroxyl (3200-3600 cm1^{-1}) and carbonyl (1700-1750 cm1^{-1}) stretches.
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the benzazepine core and substituents.
    Cross-reference with analogous compounds, such as tert-butyl carbamates ( ) and diazepine derivatives ( ).

Advanced Research Questions

Q. How can solvent and temperature conditions be optimized to enhance yield during the cyclization step?

  • Methodological Answer : Conduct a Design of Experiments (DoE) varying solvents (e.g., methanol, acetic acid) and temperatures (25–80°C). For example, highlights methanol as optimal for cyclization under nitrogen at room temperature, achieving ~70% yield. Monitor reaction progress via TLC or HPLC. Higher temperatures may accelerate side reactions (e.g., tert-butyl group cleavage), while polar aprotic solvents (e.g., DMF) could improve solubility but require post-reaction purification.

Q. How to resolve discrepancies in impurity profiles during scale-up synthesis?

  • Methodological Answer :

  • Step 1 : Perform LC-MS to identify impurities. Compare RRTs with known byproducts (e.g., tert-butyl-deprotected intermediates or hydroxylated derivatives).
  • Step 2 : Adjust mobile phase composition (e.g., increase acetonitrile ratio) to separate co-eluting peaks, as described in .
  • Step 3 : Optimize quenching and work-up steps (e.g., rapid cooling to prevent degradation) and implement recrystallization using mixed solvents (e.g., ethyl acetate/hexane) to remove persistent impurities.

Q. What strategies mitigate the reactivity of the trifluoromethyl group during functionalization?

  • Methodological Answer :

  • Protection : Use silyl protecting groups (e.g., TBS) for the hydroxyl group to prevent undesired interactions with the trifluoromethyl moiety.
  • Reagent Selection : Employ mild electrophiles (e.g., chloroacetyl chloride in acetic acid, as in ) to avoid side reactions.
  • Low-Temperature Conditions : Conduct reactions at 0–10°C to stabilize the trifluoromethyl group. Monitor via 19F^{19}\text{F} NMR for real-time assessment of stability.

Data Contradiction Analysis

Q. How to address conflicting NMR data suggesting unexpected substituent positions?

  • Methodological Answer :

  • Step 1 : Re-examine synthetic intermediates using 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to confirm regiochemistry.
  • Step 2 : Compare with crystallographic data (if available) or computational modeling (DFT) to validate spatial arrangements.
  • Step 3 : Replicate synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts, as tert-butyl esters are prone to moisture ( ).

Safety and Handling

Q. What safety protocols are recommended despite the compound’s non-hazardous classification?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps, especially when handling volatile solvents (e.g., methanol, acetic acid).
  • Waste Disposal : Neutralize acidic/basic residues before disposal, as per tert-butyl carbamate handling guidelines ( ).

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